MAO Inhibition Potency and Mechanism: p-Fluoro Substitution Enables FAD Alkylation
While direct IC50 or Ki data for (1-(4-Fluorophenyl)ethyl)hydrazine on MAO A/B is not available in the literature, its mechanism of action can be reliably inferred from high-resolution structural and mechanistic studies on its closest analog, phenylethylhydrazine [1]. Phenylethylhydrazine, which differs only by the absence of the para-fluoro substituent, has been shown to stoichiometrically reduce the covalent FAD cofactor of both human MAO A and MAO B, leading to irreversible inhibition [1]. The alkylation occurs at the N(5) position of the flavin ring, a process confirmed by X-ray crystallography at 2.3 Å resolution [1]. This class-level inference strongly suggests that (1-(4-Fluorophenyl)ethyl)hydrazine will act as a mechanism-based, irreversible inhibitor of MAO A/B, a key differentiator from reversible inhibitors like hydralazine [2].
| Evidence Dimension | Mechanism of MAO Inhibition & FAD Modification |
|---|---|
| Target Compound Data | Mechanism inferred to be irreversible, covalent alkylation of FAD N(5) via enzyme-catalyzed conversion to a diazene intermediate [1]. |
| Comparator Or Baseline | Phenylethylhydrazine: Irreversible inhibition, stoichiometric reduction of covalent FAD moieties in MAO A and MAO B, with alkylation at FAD N(5) [1]. Benzylhydrazine: Tight binding to MAO B, weaker to MAO A [1]. Phenylhydrazine: Weak binding to both MAO A and MAO B [1]. Hydralazine: Reversible competitive inhibitor [2]. |
| Quantified Difference | Phenylethylhydrazine O2 consumption during inhibition is 6-7 fold higher than with benzylhydrazine or phenylhydrazine [1]. |
| Conditions | In vitro assays with purified recombinant human MAO A and MAO B; X-ray crystallography of inhibited MAO B at 2.3 Å resolution [1]. |
Why This Matters
For researchers developing MAO inhibitors, procuring a compound with a defined, irreversible mechanism of FAD alkylation is crucial for interpreting long-term cellular effects, which are not achievable with reversible in-class alternatives.
- [1] Binda, C., Wang, J., Li, M., Hubalek, F., Mattevi, A., & Edmondson, D. E. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry, 47(20), 5616–5625. View Source
- [2] Smith, T. E., & Weissbach, H. (1963). Inhibition of monoamine oxidase by substituted hydrazines. Archives of Biochemistry and Biophysics, 100(2), 301-306. View Source
